Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate
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Overview
Description
Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but differ in the functional groups attached.
1,3-Dioxolanes: Share the dioxane ring but have different substituents.
Quinazoline Derivatives: Similar in having a quinoline moiety but differ in the overall structure and functional groups.
Uniqueness
Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate is unique due to its combination of a pyrrolizine core with a quinolyl group and a benzyl ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C32H27N3O4 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
benzyl 1,3-dioxo-2-phenyl-4-quinolin-2-yl-3a,4,6,7,8,8b-hexahydropyrrolo[3,4-a]pyrrolizine-8a-carboxylate |
InChI |
InChI=1S/C32H27N3O4/c36-29-26-27(30(37)35(29)23-13-5-2-6-14-23)32(31(38)39-20-21-10-3-1-4-11-21)18-9-19-34(32)28(26)25-17-16-22-12-7-8-15-24(22)33-25/h1-8,10-17,26-28H,9,18-20H2 |
InChI Key |
VDIVWQCPHRJJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C(C(N2C1)C4=NC5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=CC=C6)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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